BenchChemオンラインストアへようこそ!

3-(N-Nitrosomethylamino)propionaldehyde

Cytotoxicity N-nitrosamine betel quid

3-(N-Nitrosomethylamino)propionaldehyde (syn. MNPA) is a small-molecule N-nitrosamine (C4H8N2O2, MW 116.12 g/mol) formed endogenously via nitrosation of the areca nut alkaloid arecoline.

Molecular Formula C4H8N2O2
Molecular Weight 116.12 g/mol
CAS No. 85502-23-4
Cat. No. B133915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(N-Nitrosomethylamino)propionaldehyde
CAS85502-23-4
Synonyms3-(Methylnitrosoamino)propionaldehyde;  3-(N-Nitrosomethylamino)propionaldehyde; 
Molecular FormulaC4H8N2O2
Molecular Weight116.12 g/mol
Structural Identifiers
SMILESCN(CCC=O)N=O
InChIInChI=1S/C4H8N2O2/c1-6(5-8)3-2-4-7/h4H,2-3H2,1H3
InChIKeyCQGSPCLZUXSVHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(N-Nitrosomethylamino)propionaldehyde (CAS 85502-23-4) for NDSRI Analytical Standards: Basic Identity and Procurement Context


3-(N-Nitrosomethylamino)propionaldehyde (syn. MNPA) is a small-molecule N-nitrosamine (C4H8N2O2, MW 116.12 g/mol) formed endogenously via nitrosation of the areca nut alkaloid arecoline [1]. It is primarily recognized as a potent carcinogen first identified in the saliva of betel quid chewers and is utilized in pharmaceutical R&D as a highly characterized reference material to support nitrosamine drug substance-related impurity (NDSRI) risk assessment and analytical method validation [2].

Why 3-(N-Nitrosomethylamino)propionaldehyde (MNPA) Cannot Be Interchanged with Generic Nitrosamine Reference Standards


The quantitative risk assessment of NDSRIs is critically dependent on the use of structurally exact, characterized reference materials; generic nitrosamine substitution is scientifically invalid. Unlike broader class-level N-nitrosamine standards, MNPA possesses a distinct metabolic activation profile (dominantly via CYP2A13 at low μM concentrations) and a unique genotoxic signature, including acrolein-derived 1,N2-propanoguanine DNA adducts [1][2]. These mechanistic differences translate directly into disparate in vivo carcinogenic potency and, consequently, to different Acceptable Intake (AI) limits under ICH M7 and FDA guidance [3]. Utilizing an incorrect or surrogate reference standard for MNPA-specific impurity quantification undermines method accuracy and could result in a critical failure to meet regulatory detection and control thresholds.

Quantitative Evidence Guide: Comparator Data for 3-(N-Nitrosomethylamino)propionaldehyde (MNPA) Procurement Justification


MNPA Exhibits Superior Cytotoxicity Relative to Key Areca-Specific N-Nitrosamine Comparators

In a direct comparative study of areca-specific N-nitrosamines, 3-(N-nitrosomethylamino)propionaldehyde (MNPA) demonstrated higher cytotoxicity than three close structural analogs: nitrosoguvacine (NGC), nitrosoguvacoline (NG), and 3-(methylnitrosamino)propionitrile (MNPN) [1]. This establishes MNPA as the most cytotoxic agent among this specific subclass of compounds.

Cytotoxicity N-nitrosamine betel quid

Carcinogenic Potency in F344 Rat Model Differentiates MNPA from Weak or Non-Carcinogenic Analogs

A long-term in vivo carcinogenicity study in F344 rats demonstrated that MNPA, administered subcutaneously at a total dose of 2.6 mmol/rat over 15 weeks, induced a statistically significant increase in lung tumors (P < 0.025), alongside tumors in the liver, nasal cavity, forestomach, and kidneys [1]. In contrast, the comparator nitrosoguvacine (NGC) is reported as not mutagenic, and nitrosoguvacoline (NG) is a weak carcinogen in this model, while 3-(methylnitrosamino)propionitrile (MNPN) is a potent carcinogen [1].

Carcinogenicity In vivo model Toxicology

CYP2A13-Dominant Mutagenic Activation of MNPA at Low μM Concentrations

A study using genetically engineered Salmonella typhimurium YG7108 expressing individual human cytochrome P450 (CYP) enzymes identified CYP2A13 as the predominant enzyme catalyzing the mutagenic activation of MNPA, with activity detectable at substrate concentrations as low as ~1 μM [1]. This contrasts with its analog 3-(N-nitrosomethylamino)propionitrile (NMPN), which was most efficiently activated by CYP2A6 at concentrations of ~100 μM, and N-nitrosoguvacoline (NG), whose genotoxicity was much lower overall [1].

Mutagenesis Cytochrome P450 Metabolic activation

Superior Genotoxic Potency of MNPA Compared to Precursor Alkaloids and Related N-Nitroso Compounds

A comparative study of areca nut-related compounds in cultured human buccal epithelial cells demonstrated that 3-(N-nitrosomethylamino)propionaldehyde was the most potent compound on a molar basis in decreasing cell survival, depleting thiol content, and causing significant formation of DNA single-strand breaks (SSBs) [1]. This genotoxic potency exceeded that of its precursor alkaloids and other related N-nitroso compounds.

Genotoxicity DNA damage Comet assay

Procurement-Relevant Application Scenarios for 3-(N-Nitrosomethylamino)propionaldehyde (MNPA) Analytical Standards


Pharmaceutical NDSRI Method Development and Validation (LC-MS/MS)

Utilized as a highly characterized reference material meeting stringent regulatory standards (USP, EMA, JP, BP) [1] to develop and validate analytical methods for the detection and quantification of MNPA as a potential nitrosamine drug substance-related impurity (NDSRI). Its distinct molecular weight (116.12 g/mol) and structure are essential for establishing accurate detection limits and ensuring trace-level impurities in drug substances or products are controlled below FDA and EMA Acceptable Intake (AI) limits [1].

Mechanistic Toxicology and DNA Adduct Formation Studies

Employed as a specific test article in genotoxicity and carcinogenicity research to investigate its unique metabolic activation by CYP2A13 at low μM concentrations [2] and to characterize the formation of its signature acrolein-derived 1,N2-propanoguanine DNA adducts [3]. This is critical for understanding the molecular initiation events of nitrosamine-induced cancers.

In Vivo Positive Control for Carcinogenicity Bioassays

Based on its confirmed carcinogenicity in F344 rats, where it induces lung, liver, nasal cavity, forestomach, and kidney tumors at a total dose of 2.6 mmol/rat [4], MNPA serves as a validated positive control compound for long-term animal bioassays designed to evaluate the potential carcinogenicity of new chemical entities or environmental pollutants.

In Vitro Positive Control for Cytotoxicity and Genotoxicity Screening

Serves as a potent positive control for in vitro cytotoxicity and genotoxicity assays, including human buccal epithelial cell models for oral cancer research [5] and bacterial mutagenicity (Ames) tests using genetically engineered strains expressing human metabolic enzymes [2]. Its well-documented higher cytotoxicity compared to analogs like NGC, NG, and MNPN provides a robust benchmark for assay validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(N-Nitrosomethylamino)propionaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.